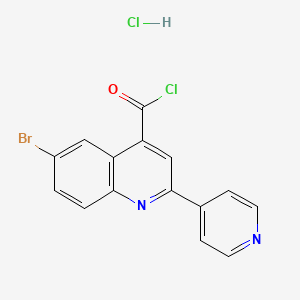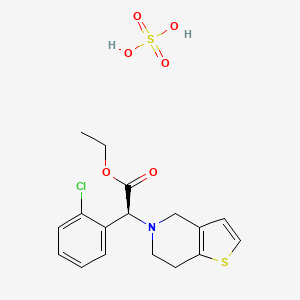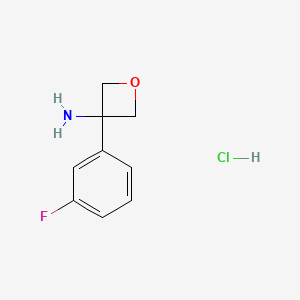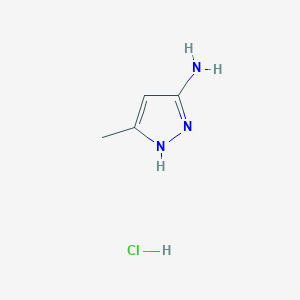![molecular formula C10H18N2O B3098294 N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide CAS No. 1332920-58-7](/img/structure/B3098294.png)
N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide
説明
“N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide” is a chemical compound with the CAS Number: 1154167-85-7 . It has a molecular weight of 168.24 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of cyclobutanecarboxylic acid, dry tetrahydrofuran, and N-methylmorpholine . The reaction is initiated by cooling the solution to an internal temperature of -15°C, followed by the addition of ethyl chloroformate . After several steps, including the introduction of anhydrous ammonia, the reaction mixture is stored in the freezer at -15°C overnight . The final product is obtained after filtration and recrystallization .Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclobutanecarboxamide group attached to a piperidine ring . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 218.72366 . More detailed physical and chemical properties such as melting point, boiling point, and density would require further experimental data.科学的研究の応用
Discovery and Development of Small Molecule Inhibitors
- A study by Londregan et al. (2018) identified a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 mRNA translation. Compounds such as 4d and 4g from this chemical series showed improved potency and in vitro safety profiles (Londregan et al., 2018).
Synthesis and Structure-Activity Relationships
- Feskov et al. (2019) designed and synthesized 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. The synthetic sequence involved the cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol. These compounds showed increased size and conformational flexibility, suggesting their utility in lead optimization programs (Feskov et al., 2019).
Applications in HIV Treatment
- Tang et al. (2010) conducted further investigation into the piperidine-4-yl-aminopyrimidine class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), identifying N-phenyl piperidine analogs as particularly active against HIV-1 and resistant mutant viruses (Tang et al., 2010).
Anti-Angiogenic and DNA Cleavage Studies
- Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These derivatives exhibited significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).
Anticonvulsant Activity
- Ho et al. (2001) synthesized analogues based on 2-piperidinecarboxylic acid for evaluating anticonvulsant activity. Substitution on the piperidine ring and the introduction of specific groups on the aromatic ring were key factors in enhancing the activity (Ho et al., 2001).
Safety and Hazards
The safety data for “N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide” indicates that it should be handled with care . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required . It is also recommended to keep the container tightly closed and protect it from moisture .
特性
IUPAC Name |
N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRYFWRILHWGOI-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254738 | |
| Record name | Cyclobutanecarboxamide, N-(3S)-3-piperidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1332920-58-7 | |
| Record name | Cyclobutanecarboxamide, N-(3S)-3-piperidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332920-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxamide, N-(3S)-3-piperidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3098227.png)

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B3098238.png)

![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3098280.png)



![Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B3098307.png)


amine](/img/structure/B3098324.png)